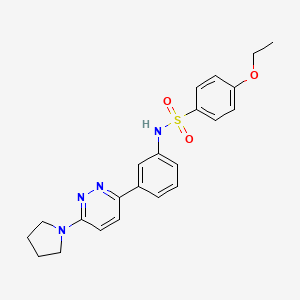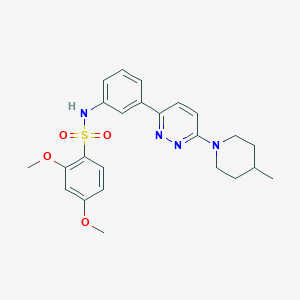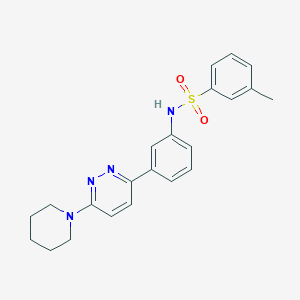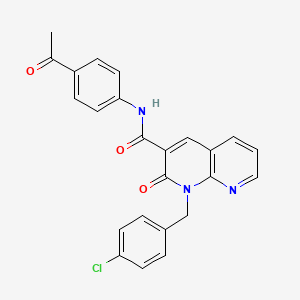![molecular formula C24H29N5O2 B11258254 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258254.png)
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that belongs to the class of ureas. This compound features a unique combination of aromatic and heterocyclic structures, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multi-step organic reactions. The process may include:
Formation of the triazolo[4,3-a]azepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the urea group: This step often involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Substitution reactions: Introduction of the dimethylphenyl and methoxyphenyl groups through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Purification techniques: Such as crystallization, chromatography, or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethyl groups.
Reduction: Reduction reactions could target the urea or triazolo ring structures.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
This compound may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in drug design or as a pharmacophore.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Could include signal transduction, metabolic pathways, or cellular transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea: Lacks the triazolo[4,3-a]azepine ring.
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(1,2,4-triazol-3-ylmethyl)urea: Different heterocyclic structure.
Uniqueness
The presence of the triazolo[4,3-a]azepine ring and the specific substitution pattern makes 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea unique, potentially offering distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-11-12-20(14-18(17)2)29(24(30)25-19-8-7-9-21(15-19)31-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30) |
InChI Key |
CCSVDSBITVTXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258196.png)
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B11258201.png)
methanone](/img/structure/B11258202.png)
![(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B11258208.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11258210.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B11258219.png)
![2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide](/img/structure/B11258229.png)
![N-(3,4-dimethylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11258232.png)
![7-(2-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258264.png)
